molecular formula C10H7F2N3O B1139442 2,6-Difluoro-N-(1H-pyrazol-3-yl)benzamide

2,6-Difluoro-N-(1H-pyrazol-3-yl)benzamide

Cat. No.: B1139442
M. Wt: 223.18 g/mol
InChI Key: UMBVHXNGQIFPCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

CRAC intermediate 1 is synthesized through a series of chemical reactions involving the use of specific reagents and conditions. The synthetic route typically involves the reaction of 2,6-difluorobenzoyl chloride with 1H-pyrazole-5-amine under controlled conditions to form the desired intermediate . The reaction is carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at a specific temperature and pH to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of CRAC intermediate 1 involves large-scale chemical synthesis using automated reactors and precise control of reaction parameters. The process includes the purification of the intermediate through techniques such as recrystallization and chromatography to achieve high purity levels suitable for further use in the synthesis of CRAC channel inhibitors .

Chemical Reactions Analysis

Types of Reactions

CRAC intermediate 1 undergoes various types of chemical reactions, including:

    Substitution Reactions: The intermediate can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.

    Condensation Reactions: It can undergo condensation reactions with other amines or carbonyl compounds to form more complex molecules.

Common Reagents and Conditions

Common reagents used in the reactions involving CRAC intermediate 1 include:

Major Products Formed

The major products formed from the reactions involving CRAC intermediate 1 are typically more complex CRAC channel inhibitors that have enhanced biological activity and specificity .

Scientific Research Applications

CRAC intermediate 1 has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of various CRAC channel inhibitors.

    Biology: Studied for its role in regulating calcium influx in non-excitable cells, which is crucial for various cellular functions.

    Medicine: Investigated for its potential therapeutic applications in treating diseases related to calcium signaling dysregulation, such as immunodeficiencies and autoimmune disorders.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting CRAC channels

Mechanism of Action

CRAC intermediate 1 exerts its effects by serving as a precursor in the synthesis of CRAC channel inhibitors. These inhibitors target the calcium release-activated calcium channels, specifically the interaction between stromal interaction molecule 1 (STIM1) and Orai1 proteins. The binding of these inhibitors to the CRAC channels prevents the influx of calcium ions, thereby modulating calcium signaling pathways involved in various cellular processes .

Comparison with Similar Compounds

CRAC intermediate 1 is unique compared to other similar compounds due to its specific structure and high purity, which make it an ideal intermediate for synthesizing potent CRAC channel inhibitors. Similar compounds include:

These compounds differ in their chemical structures and mechanisms of action, but they all play a role in modulating calcium signaling through CRAC channels.

Properties

IUPAC Name

2,6-difluoro-N-(1H-pyrazol-5-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2N3O/c11-6-2-1-3-7(12)9(6)10(16)14-8-4-5-13-15-8/h1-5H,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMBVHXNGQIFPCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC2=CC=NN2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Difluoro-N-(1H-pyrazol-3-yl)benzamide
Reactant of Route 2
Reactant of Route 2
2,6-Difluoro-N-(1H-pyrazol-3-yl)benzamide
Reactant of Route 3
Reactant of Route 3
2,6-Difluoro-N-(1H-pyrazol-3-yl)benzamide
Reactant of Route 4
Reactant of Route 4
2,6-Difluoro-N-(1H-pyrazol-3-yl)benzamide
Reactant of Route 5
Reactant of Route 5
2,6-Difluoro-N-(1H-pyrazol-3-yl)benzamide
Reactant of Route 6
Reactant of Route 6
2,6-Difluoro-N-(1H-pyrazol-3-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.